(3R)-3-(methoxymethyl)piperidine
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Overview
Description
(3R)-3-(Methoxymethyl)piperidine is a chiral piperidine derivative characterized by the presence of a methoxymethyl group at the third position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(methoxymethyl)piperidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine.
Chiral Resolution: The chiral center at the third position can be introduced using chiral auxiliaries or catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification: Employing techniques such as crystallization or chromatography to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-(Methoxymethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Various substituted piperidines.
Substitution Products: Piperidines with different functional groups.
Scientific Research Applications
(3R)-3-(Methoxymethyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-(methoxymethyl)piperidine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
(3R)-3-(Methoxymethyl)piperidine can be compared with other similar compounds:
Similar Compounds: (3S)-3-(methoxymethyl)piperidine, (3R)-3-(hydroxymethyl)piperidine, (3R)-3-(ethoxymethyl)piperidine.
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(3R)-3-(methoxymethyl)piperidine |
InChI |
InChI=1S/C7H15NO/c1-9-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
ZVNNEPYIBDITIW-SSDOTTSWSA-N |
Isomeric SMILES |
COC[C@@H]1CCCNC1 |
Canonical SMILES |
COCC1CCCNC1 |
Origin of Product |
United States |
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